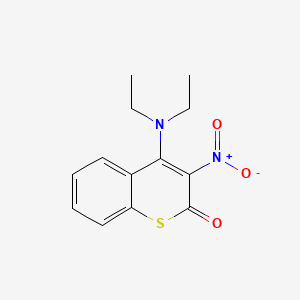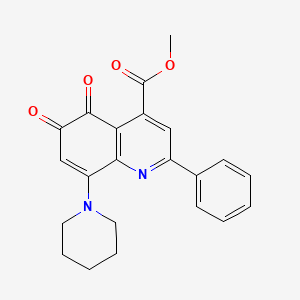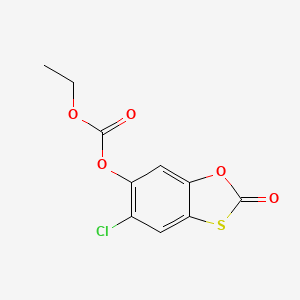![molecular formula C16H12N6O5S B11711863 5-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}-4-(4-methylpyridinium-1-yl)-1,3-thiazol-2-olate](/img/structure/B11711863.png)
5-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}-4-(4-methylpyridinium-1-yl)-1,3-thiazol-2-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 5-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}-4-(4-methylpyridinium-1-yl)-1,3-thiazol-2-olate is a complex organic molecule that features a combination of hydrazone, pyridinium, and thiazole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}-4-(4-methylpyridinium-1-yl)-1,3-thiazol-2-olate typically involves the condensation of 2,4-dinitrophenylhydrazine with an appropriate aldehyde or ketone to form the hydrazone intermediate. This intermediate is then reacted with a thiazole derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}-4-(4-methylpyridinium-1-yl)-1,3-thiazol-2-olate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridinium or thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro groups would yield amino derivatives, while substitution reactions could introduce various functional groups onto the pyridinium or thiazole rings.
Applications De Recherche Scientifique
5-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}-4-(4-methylpyridinium-1-yl)-1,3-thiazol-2-olate: has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a component in various industrial processes
Mécanisme D'action
The mechanism of action of 5-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}-4-(4-methylpyridinium-1-yl)-1,3-thiazol-2-olate involves its interaction with specific molecular targets and pathways. The compound’s hydrazone and thiazole moieties can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dinitrophenylhydrazine: A precursor used in the synthesis of the compound.
Thiazole derivatives: Compounds with similar thiazole moieties that exhibit comparable chemical and biological properties.
Pyridinium compounds: Molecules containing pyridinium rings that share some structural and functional similarities.
Uniqueness
5-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}-4-(4-methylpyridinium-1-yl)-1,3-thiazol-2-olate: is unique due to its combination of hydrazone, pyridinium, and thiazole moieties, which confer distinct chemical reactivity and potential biological activities. This combination of features makes it a valuable compound for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C16H12N6O5S |
|---|---|
Poids moléculaire |
400.4 g/mol |
Nom IUPAC |
5-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]-4-(4-methylpyridin-1-ium-1-yl)-1,3-thiazol-2-olate |
InChI |
InChI=1S/C16H12N6O5S/c1-10-4-6-20(7-5-10)15-14(28-16(23)18-15)9-17-19-12-3-2-11(21(24)25)8-13(12)22(26)27/h2-9,19H,1H3 |
Clé InChI |
AOUHNYZWTCGOFB-UHFFFAOYSA-N |
SMILES isomérique |
CC1=CC=[N+](C=C1)C2=C(SC(=N2)[O-])/C=N/NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
CC1=CC=[N+](C=C1)C2=C(SC(=N2)[O-])C=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(E)-2-(4-Chloro-phenyl)-vinyl]-5-nitro-1H-benzoimidazole](/img/structure/B11711782.png)
![2-[(2,6-Dichloro-4-nitrophenyl)sulfanyl]-1,3-benzothiazole](/img/structure/B11711784.png)


![3-({[2,2,2-Trichloro-1-(propanoylamino)ethyl]carbamothioyl}amino)benzoic acid](/img/structure/B11711803.png)
![2-[Bis(2-{[3-(3,5-DI-tert-butyl-4-hydroxyphenyl)propanoyl]oxy}ethyl)amino]ethyl 3-(3,5-DI-tert-butyl-4-hydroxyphenyl)propanoate](/img/structure/B11711804.png)
![(2E)-3-(furan-2-yl)-N,N-dimethyl-2-[(4-methylphenyl)formamido]prop-2-enamide](/img/structure/B11711811.png)


![Benzenamine, 4,4'-methylenebis[N-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B11711831.png)



